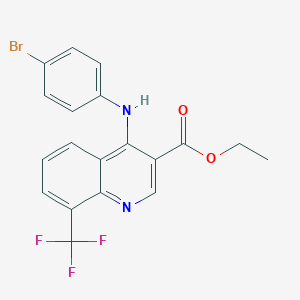![molecular formula C21H21NO4S B284946 N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B284946.png)
N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide, commonly known as TDBF, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. TDBF is a member of the dibenzofuran family, which is known for its diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of TDBF is not fully understood, but it is believed to involve the inhibition of various signaling pathways. TDBF has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. TDBF has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
TDBF has been found to have various biochemical and physiological effects. In cancer cells, TDBF has been shown to induce cell cycle arrest and apoptosis by activating the caspase pathway. TDBF has also been found to reduce the production of pro-inflammatory cytokines in immune cells, leading to its potential anti-inflammatory effects. In neurons, TDBF has been found to protect against oxidative stress and reduce the production of pro-inflammatory cytokines, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TDBF is its potential therapeutic applications in various scientific research areas. TDBF has been found to have anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. However, one limitation of TDBF is its relatively low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on TDBF. One potential area of research is the development of more efficient synthesis methods to increase the yield and purity of TDBF. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of TDBF. Additionally, further studies are needed to determine the optimal dosage and administration of TDBF for therapeutic use. Finally, the potential side effects and toxicity of TDBF need to be investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, TDBF is a chemical compound with potential therapeutic applications in various scientific research areas. Its synthesis method has been optimized to provide high yields of TDBF with good purity. TDBF has been found to have anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. However, further research is needed to determine the molecular mechanisms underlying its therapeutic effects, as well as its optimal dosage and administration.
Synthesemethoden
The synthesis of TDBF involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is TDBF, which can be purified by column chromatography. This synthesis method has been optimized to provide high yields of TDBF with good purity.
Wissenschaftliche Forschungsanwendungen
TDBF has been shown to have potential therapeutic applications in various scientific research areas. In the field of cancer research, TDBF has been found to inhibit the growth of cancerous cells by inducing cell cycle arrest and apoptosis. TDBF has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, TDBF has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C21H21NO4S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
N-(4-methylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide |
InChI |
InChI=1S/C21H21NO4S/c1-14-7-10-17(11-8-14)27(24,25)22(15(2)23)16-9-12-21-19(13-16)18-5-3-4-6-20(18)26-21/h7-13H,3-6H2,1-2H3 |
InChI-Schlüssel |
QBMZEZBYUPVBHS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284863.png)
![3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284864.png)
![3-(2-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284866.png)
![methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284869.png)
![5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284870.png)
![3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284875.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284877.png)
![N-(4-methylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B284878.png)
![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)
![Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284880.png)
![Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284882.png)


![2-[(2-Phenyl-4-quinazolinyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B284886.png)
